molecular formula C12H23N7O5 B14246146 Gly-Asn-Arg CAS No. 457661-62-0

Gly-Asn-Arg

Cat. No.: B14246146
CAS No.: 457661-62-0
M. Wt: 345.36 g/mol
InChI Key: DWUKOTKSTDWGAE-BQBZGAKWSA-N
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Description

Glycine-Asparagine-Arginine, commonly referred to as Gly-Asn-Arg, is a tripeptide composed of the amino acids glycine, asparagine, and arginine. This compound is known for its ability to target specific receptors on cell surfaces, making it a valuable tool in various scientific and medical applications. The sequence this compound is particularly recognized for its role in targeting the aminopeptidase N (CD13) receptor, which is overexpressed in certain pathological conditions such as cancer and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Asn-Arg typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids (asparagine and glycine) are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Gly-Asn-Arg can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gly-Asn-Arg has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Gly-Asn-Arg involves its binding to the CD13 receptor on the surface of target cells. This interaction facilitates the selective delivery of conjugated therapeutic agents to diseased tissues. The binding of this compound to CD13 triggers internalization of the peptide-receptor complex, allowing for the intracellular release of the therapeutic payload. This targeted approach minimizes off-target effects and enhances the efficacy of the treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-Asn-Arg is unique due to its high affinity for the CD13 receptor, making it particularly effective for targeted drug delivery in cancer therapy. Its ability to selectively bind to tumor vasculature distinguishes it from other similar peptides .

Properties

CAS No.

457661-62-0

Molecular Formula

C12H23N7O5

Molecular Weight

345.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C12H23N7O5/c13-5-9(21)18-7(4-8(14)20)10(22)19-6(11(23)24)2-1-3-17-12(15)16/h6-7H,1-5,13H2,(H2,14,20)(H,18,21)(H,19,22)(H,23,24)(H4,15,16,17)/t6-,7-/m0/s1

InChI Key

DWUKOTKSTDWGAE-BQBZGAKWSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CN)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CN)CN=C(N)N

Origin of Product

United States

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